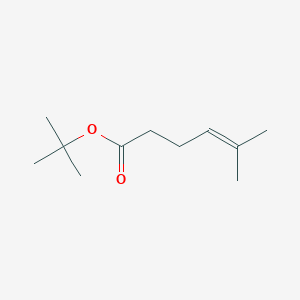![molecular formula C10H18O3 B8341867 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8341867.png)
8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is an organic compound that belongs to the class of spiroacetals Spiroacetals are characterized by a spiro-connected acetal structure, which is a common motif in many natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane typically involves the reaction of appropriate diols with formaldehyde or other aldehydes under acidic conditions to form the spiroacetal ring. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the methyloxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex spiroacetal-containing molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-[(Methyloxy)methyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The spiroacetal structure allows for unique interactions with these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.5]decane: Another spiroacetal with a similar core structure but different substituents.
8-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a methylene group instead of a methyloxy group.
Uniqueness: 8-[(Methyloxy)methyl]-1,4-dioxaspiro[45]decane is unique due to its specific methyloxy substituent, which can influence its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O3/c1-11-8-9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-8H2,1H3 |
Clave InChI |
JFPFAVIVUPBURF-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Methanesulphinyl-ethoxy)-phenyl]-methanol](/img/structure/B8341790.png)


![1-Ethyl-7-fluoro-4-hydroxy-[1,2,4]triazolo-[4,3-a]quinoxaline](/img/structure/B8341803.png)


![2H-spiro[naphthalene-1,4'-piperidine]-4-carbonitrile](/img/structure/B8341826.png)



![Ethyl 2-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B8341872.png)
![6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8341876.png)
![2-[1-(Tert-butoxycarbonyl)piperidin-4-ylidene]ethylamine](/img/structure/B8341883.png)
